![molecular formula C14H14N2O2 B14339876 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol CAS No. 104354-91-8](/img/structure/B14339876.png)
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is an organic compound characterized by its unique structure, which includes a phenyl group, a phenyldiazenyl group, and a peroxol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol typically involves the reaction of phenylhydrazine with acetophenone in the presence of an oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be oxidized to form different products.
Reduction: The phenyldiazenyl group can be reduced to form corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Products may include phenylacetic acid derivatives.
Reduction: Products include phenylhydrazine derivatives.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol involves its interaction with molecular targets such as enzymes and receptors. The peroxol group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The phenyldiazenyl group can interact with nucleophiles, leading to various biochemical reactions. These interactions can modulate cellular pathways and influence biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1,2-ethanediol: Similar structure but lacks the phenyldiazenyl and peroxol groups.
Phenylhydrazine: Contains the phenyldiazenyl group but lacks the phenyl and peroxol groups.
Acetophenone: Contains the phenyl group but lacks the phenyldiazenyl and peroxol groups.
Uniqueness
1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol is unique due to the presence of both the phenyldiazenyl and peroxol groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104354-91-8 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(1-hydroperoxy-1-phenylethyl)-phenyldiazene |
InChI |
InChI=1S/C14H14N2O2/c1-14(18-17,12-8-4-2-5-9-12)16-15-13-10-6-3-7-11-13/h2-11,17H,1H3 |
Clave InChI |
GOSXEJXYBBCMAB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)(N=NC2=CC=CC=C2)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
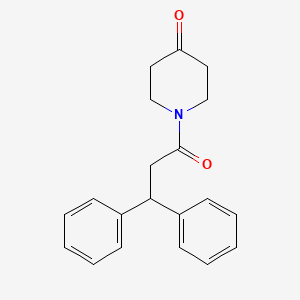
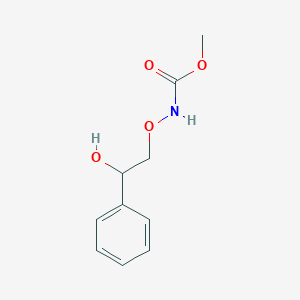
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
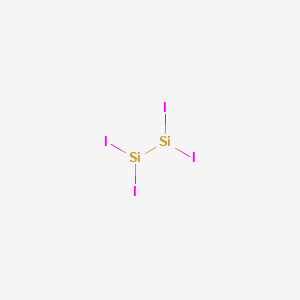
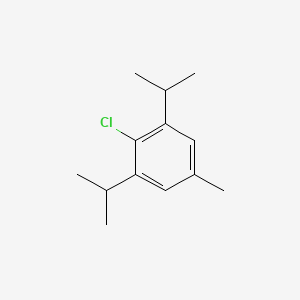
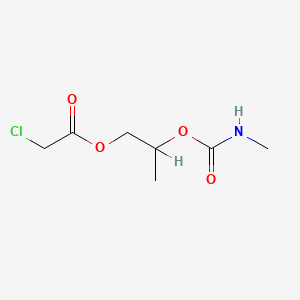
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
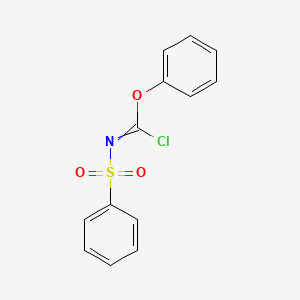
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
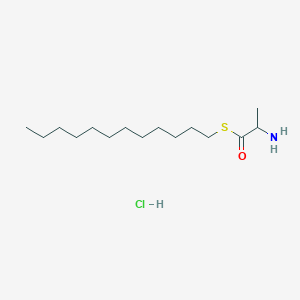
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
